molecular formula C24H28O10 B164396 Agrimonolide-6-O-glucopyranoside CAS No. 126223-29-8

Agrimonolide-6-O-glucopyranoside

Cat. No.: B164396
CAS No.: 126223-29-8
M. Wt: 476.5 g/mol
InChI Key: GTNBYGORCDLAFG-KAJSMZSISA-N
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Description

Agrimonolide-6-O-glucopyranoside is a bioactive compound isolated from the herb Agrimonia pilosa Ledeb. It belongs to the class of isocoumarins and is known for its potential therapeutic properties, including α-glucosidase inhibitory activity .

Mechanism of Action

Target of Action

It has been found to have antimicrobial activity , indicating that it may interact with microbial proteins or enzymes.

Mode of Action

It has been suggested that it may exert its effects by modulating the balance between Treg and Th17 cells through the suppression of the Notch and JAK2/STAT3 signaling pathways . This modulation could potentially alter immune responses, contributing to its therapeutic effects.

Biochemical Pathways

Agrimonolide 6-O-glucoside appears to affect the Notch and JAK2/STAT3 signaling pathways . These pathways play crucial roles in cell proliferation, differentiation, and apoptosis, and their modulation could lead to various downstream effects. For instance, the suppression of these pathways could potentially reduce inflammation and mitigate conditions like DSS-induced colitis .

Pharmacokinetics

It is known to be highly lipophilic and can readily cross the blood-brain barrier . This suggests that it may have good bioavailability and could potentially reach various tissues in the body.

Result of Action

Agrimonolide 6-O-glucoside has been found to have hepatoprotective activity . It also mitigates DSS-induced colitis by modulating the balance between Treg and Th17 cells . These effects are likely the result of its interaction with its targets and its influence on various biochemical pathways.

Action Environment

Like other bioactive compounds, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Agrimonolide-6-O-glucopyranoside can be synthesized by extracting the active ingredients from Agrimonia pilosa and combining certain chemical reactions. Common extraction methods include leaching, solvent extraction, and ultrasonic-assisted extraction . The compound is then isolated and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Agrimonia pilosa using optimized solvent extraction methods. The crude extract is then subjected to chromatographic separation to isolate the desired compound .

Properties

IUPAC Name

(3S)-8-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O10/c1-31-14-5-2-12(3-6-14)4-7-15-8-13-9-16(10-17(26)19(13)23(30)32-15)33-24-22(29)21(28)20(27)18(11-25)34-24/h2-3,5-6,9-10,15,18,20-22,24-29H,4,7-8,11H2,1H3/t15-,18+,20+,21-,22+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNBYGORCDLAFG-KAJSMZSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155122
Record name Agrimonolide-6-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126223-29-8
Record name Agrimonolide-6-O-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126223298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agrimonolide-6-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential antimicrobial properties of Agrimonolide-6-O-glucopyranoside?

A1: Research suggests that this compound, a compound found in Potentilla reptans (Creeping Cinquefoil), demonstrates promising antimicrobial activity. Studies show its efficacy against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli []. While further research is necessary to fully elucidate its mechanism of action, this compound presents an exciting avenue for developing novel antimicrobial agents.

Q2: How does this compound interact with biological targets?

A2: While specific details on this compound's mechanism of action are still under investigation, one study employed molecular docking simulations to predict its interactions []. This computational analysis suggested that this compound exhibits strong binding affinity to the AcuA protein, a key enzyme involved in bacterial fatty acid biosynthesis. This interaction potentially disrupts the bacterial cell membrane formation, ultimately leading to cell death. Further experimental validation is required to confirm these findings and fully understand the compound's mode of action.

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